Bis(dicyclohexylphosphino)methane, CAS 137349-65-6, is a bidentate phosphine ligand characterized by two electron-rich, sterically demanding dicyclohexylphosphino groups linked by a single methylene bridge. [18] As a solid, crystalline powder soluble in common organic solvents like toluene and ether, it is frequently employed in homogeneous catalysis, particularly for transition-metal-mediated cross-coupling reactions. [1, 24] Due to the electron-rich nature of its alkylphosphine moieties, this ligand is air-sensitive and requires handling and storage under an inert atmosphere to prevent oxidation to the corresponding phosphine oxide. [1, 11]
Substituting Bis(dicyclohexylphosphino)methane (DCPM) with seemingly close analogs like Bis(diphenylphosphino)methane (dppm) or 1,2-Bis(dicyclohexylphosphino)ethane (dcpe) can lead to significant changes in catalytic performance and require extensive process re-optimization. The replacement of electron-donating cyclohexyl groups (DCPM) with electron-withdrawing phenyl groups (dppm) fundamentally alters the electronic properties of the catalyst, affecting key steps like oxidative addition. [17, 31] Furthermore, the change from a single methylene bridge in DCPM to a two-carbon ethylene bridge in dcpe modifies the ligand's natural bite angle, a critical geometric parameter that dictates reaction selectivity and rate. [5, 7] These structural differences mean that dppm and dcpe are not direct drop-in replacements, making the specific selection of DCPM a crucial decision for established protocols and process development.
The cyclohexyl substituents on Bis(dicyclohexylphosphino)methane render it a significantly stronger electron-donating ligand compared to its common aryl-substituted analog, Bis(diphenylphosphino)methane (dppm). Generally, tertiary alkyl phosphines exhibit higher basicity and electron-donating character than triarylphosphines. [17] This property increases the electron density on the coordinated metal center, which can be critical for facilitating the rate-limiting oxidative addition step in many catalytic cycles, particularly with less reactive substrates like aryl chlorides.
| Evidence Dimension | Ligand Electronic Properties |
| Target Compound Data | Strongly electron-donating (characteristic of trialkylphosphines) |
| Comparator Or Baseline | Bis(diphenylphosphino)methane (dppm): Less electron-donating due to aryl groups |
| Quantified Difference | Qualitatively significant increase in Lewis basicity and electron density donation to the metal center. |
| Conditions | General principle in coordination chemistry and homogeneous catalysis. |
For reactions limited by slow oxidative addition, selecting DCPM over dppm can lead to higher reaction rates and improved yields, justifying its use with challenging substrates.
The dicyclohexylphosphino groups of DCPM provide significant steric bulk around the metal center, a crucial factor for promoting the reductive elimination step to release the final product in cross-coupling reactions. [4] This steric pressure favors the transition state geometry required for C-C or C-heteroatom bond formation. In contrast, the phenyl groups of dppm offer less steric hindrance. For reactions where reductive elimination is slow or in equilibrium with competing side reactions, the increased bulk of DCPM can be the deciding factor for achieving high product yields and catalyst turnover.
| Evidence Dimension | Steric Bulk (related to Tolman Cone Angle) |
| Target Compound Data | High steric hindrance (characteristic of dicyclohexylphosphino groups) |
| Comparator Or Baseline | Bis(diphenylphosphino)methane (dppm): Moderate steric hindrance |
| Quantified Difference | Substantial increase in steric bulk, which generally facilitates reductive elimination. |
| Conditions | General principle in palladium-catalyzed cross-coupling reactions. |
This makes DCPM a strategic choice for synthesizing sterically congested molecules where product formation via reductive elimination is the bottleneck, potentially avoiding catalyst deactivation or byproduct formation.
As a trialkylphosphine, Bis(dicyclohexylphosphino)methane is significantly more susceptible to oxidation by atmospheric oxygen compared to its triarylphosphine analog, dppm. [11] Quantitative NMR studies on related phosphines show that trialkylphosphines like tricyclohexylphosphine can oxidize substantially faster than triarylphosphines when exposed to air. [2] While this high reactivity is beneficial for catalysis, it imposes a strict processability requirement: DCPM must be handled and stored under a rigorously maintained inert atmosphere (e.g., nitrogen or argon) to prevent degradation to the catalytically inactive phosphine oxide. [1]
| Evidence Dimension | Air Stability / Oxidation Rate |
| Target Compound Data | High sensitivity to air oxidation, requiring stringent inert atmosphere handling. |
| Comparator Or Baseline | Bis(diphenylphosphino)methane (dppm): Relatively air-stable and more forgiving in handling. |
| Quantified Difference | Tricyclohexylphosphine (structurally related to DCPM's donor groups) shows 62% oxidation after 72h exposure to air, whereas arylphosphines can remain intact under similar conditions. [2] |
| Conditions | Exposure to laboratory atmosphere as a fine powder. |
Procurement of DCPM is only advisable for laboratories or manufacturing sites equipped with the appropriate glovebox or Schlenk line techniques, making it a poor choice for less-equipped facilities where a more robust ligand like dppm would be preferable.
The high electron-donating ability of DCPM makes it a strong candidate for palladium-catalyzed Suzuki-Miyaura reactions that use challenging, electron-deficient, or sterically hindered aryl chlorides as substrates. [17] In these cases, the rate-limiting oxidative addition step is facilitated by the electron-rich palladium center created by DCPM, a task where less-donating ligands like dppm may result in low or no yield.
When the desired product of a cross-coupling reaction is sterically demanding, reductive elimination can become the process bottleneck. The significant steric bulk of DCPM's cyclohexyl groups can accelerate this final step, improving catalyst turnover and overall yield. [4] This makes it a logical choice for synthesizing tetra-ortho-substituted biaryls or other sterically hindered structures.
The single-carbon methylene bridge in DCPM creates a small, constrained natural bite angle (~73° for the related dppm). [7, 28] This specific geometry is advantageous in catalytic systems where selectivity is dictated by the precise arrangement of substrates around the metal center, or in the formation of specific bimetallic complexes that benefit from this constrained geometry.
While its air sensitivity is a handling challenge, it is less of a barrier in high-throughput screening or manufacturing environments where reactions are conducted in gloveboxes or fully automated, inert-atmosphere reactor systems. In these settings, the superior catalytic activity of DCPM can be fully exploited without the risk of deactivation, making it a suitable precursor for robust, high-yield processes. [1]
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